molecular formula C4H10N2O B3021962 (3R,4R)-tetrahydrofuran-3,4-diamine CAS No. 480450-23-5

(3R,4R)-tetrahydrofuran-3,4-diamine

Cat. No.: B3021962
CAS No.: 480450-23-5
M. Wt: 102.14 g/mol
InChI Key: VPSJSRRUXSUNFA-IMJSIDKUSA-N
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Description

(3R,4R)-Tetrahydrofuran-3,4-diamine is a chiral diamine with the molecular formula C₄H₁₀N₂O and a molecular weight of 102.14 g/mol . It is characterized by its tetrahydrofuran backbone and vicinal amine groups in the (3R,4R) stereochemical configuration. This compound is primarily utilized in organic synthesis, particularly in the preparation of complex phosphazene derivatives and as a chiral building block in asymmetric catalysis . Its CAS registry number is 480450-23-5, and commercial batches typically exhibit a purity of ≥95% .

Properties

IUPAC Name

(3R,4R)-oxolane-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSJSRRUXSUNFA-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480450-23-5
Record name (3R,4R)-Tetrahydrofuran-3,4-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3R,4R)-tetrahydrofuran-3,4-diamine typically involves several synthetic steps. One common method includes the use of chiral catalysts to induce the desired stereochemistry. For example, a practical large-scale synthesis involves the use of 1,3-dipolar cycloaddition reactions from dipolarophiles and achiral ylide precursors .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to achieve high yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tetrahydrofuran-3,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield amine derivatives.

Scientific Research Applications

(3R,4R)-tetrahydrofuran-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-tetrahydrofuran-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (3R,4R)-tetrahydrofuran-3,4-diamine is best understood through comparison with related compounds. Below is a detailed analysis of its analogs, focusing on stereochemistry, physicochemical properties, and applications.

(3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride

  • CAS Number : 1033712-94-5
  • Molecular Formula : C₄H₁₂Cl₂N₂O
  • Molecular Weight : 175.06 g/mol
  • Key Differences :
    • Stereochemistry: The (3R,4S) configuration distinguishes it as a diastereomer of the (3R,4R) form, leading to divergent spatial interactions in chiral environments.
    • Form: This dihydrochloride salt enhances solubility in polar solvents compared to the free base .
    • Applications: Used in reactions requiring improved amine stability or protonation for acid-catalyzed processes.
    • Safety: Classified as an irritant; requires storage in sealed, dry conditions .

(3R,4R)-N3-Boc-tetrahydrofuran-3,4-diamine

  • CAS Number : 1704434-31-0
  • Purity : ≥95%
  • Key Differences :
    • Functionalization: The Boc (tert-butoxycarbonyl) group protects one amine, rendering the compound inert to nucleophilic reactions at that site.
    • Applications: Critical in stepwise synthesis (e.g., peptide coupling) where selective deprotection is required .

N,N,N'-Trimethyltetrahydrofuran-3,4-diamine

  • CAS Number : 902835-75-0
  • Key Differences :
    • Substitution: Methylation of all three amine hydrogens alters hydrogen-bonding capacity and steric bulk.
    • Reactivity: Reduced nucleophilicity compared to the primary amine, making it suitable for specialized alkylation or acylation protocols .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Form Key Applications Safety Considerations References
This compound 480450-23-5 C₄H₁₀N₂O 102.14 Free base Organocatalysis, phosphazene synthesis Standard amine handling
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride 1033712-94-5 C₄H₁₂Cl₂N₂O 175.06 Dihydrochloride salt Solubility-enhanced reactions Irritant; store sealed, dry
(3R,4R)-N3-Boc-tetrahydrofuran-3,4-diamine 1704434-31-0 Not specified Not specified Boc-protected Stepwise synthesis Stable under basic conditions
N,N,N'-Trimethyltetrahydrofuran-3,4-diamine 902835-75-0 Not specified Not specified Methylated derivative Modified reactivity in alkylation Data not available

Research Findings

  • Synthetic Utility: this compound is instrumental in synthesizing dispirophosphazenes, as demonstrated in reactions with tetrachloromonospirophosphazenes .
  • Stereochemical Impact : The (3R,4S) diastereomer’s dihydrochloride form exhibits distinct crystallographic properties and solubility profiles, critical for pharmaceutical salt formulations .
  • Derivative Applications : Boc-protected and methylated derivatives expand utility in multi-step syntheses, enabling controlled reactivity in complex molecular architectures .

Biological Activity

(3R,4R)-tetrahydrofuran-3,4-diamine, a compound with the molecular formula C4_4H10_{10}N2_2O, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Structure : this compound features a tetrahydrofuran ring with two amine groups at the 3 and 4 positions.
  • Chemical Classification : It is classified as a diamine and is often used as a building block in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Antibacterial Activity :
    • Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Potential :
    • Some studies suggest that tetrahydrofuran derivatives can induce cytotoxic effects in cancer cell lines. In particular, certain derivatives have demonstrated selective cytotoxicity against human cancer cell lines such as MDA MB 435 and HCT 116 at micromolar concentrations .

1. Antibacterial Efficacy

A study focused on the synthesis of new dual inhibitors targeting bacterial topoisomerases revealed that compounds derived from tetrahydrofuran structures exhibited potent antibacterial activity. The lead compound demonstrated efficacy in vivo against infections caused by vancomycin-intermediate S. aureus .

Compound Target MIC (μg/mL) Activity
7aGyrB/ParE<0.03125Broad-spectrum antibacterial
7hGyrB/ParE1-4Effective against Gram-negatives

2. Anticancer Activity

Another study explored the cytotoxic effects of tetrahydrofuran-containing macrolides on various cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation at micromolar concentrations .

Cell Line Concentration (μM) Cytotoxicity (%)
MDA MB 4351070
HCT 116565

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-tetrahydrofuran-3,4-diamine
Reactant of Route 2
(3R,4R)-tetrahydrofuran-3,4-diamine

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